Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Medicinal Chemistry Organic Synthesis Chiral Building Blocks

Researchers requiring conformationally constrained bicyclic amines for SAR exploration often face high costs for stereochemically pure building blocks. Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3), supplied as a diastereomer mixture, provides a cost-effective solution for initial hit identification where stereochemical diversity is advantageous. - Offers distinct vector orientation from the 5-amino substitution, enabling systematic pharmacophore mapping not possible with 4-amino regioisomers. - Priced significantly lower than defined single-isomer variants, allowing larger-scale exploratory synthesis within fixed budgets. - Serves as a versatile intermediate for constructing complex heterocycles and peptidomimetics.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1252572-44-3
Cat. No. B1406215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
CAS1252572-44-3
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(CC2C1)N
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3
InChIKeyLLTJKZQPTQJCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Procurement & Differentiation


Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3) is a bicyclic amine derivative featuring an octahydroisoindole scaffold with a Boc-protected secondary amine and a free primary amine [1]. With molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.35, the compound is supplied as a mixture of diastereomers . It serves as a versatile chiral building block in pharmaceutical intermediate synthesis, particularly for constructing complex heterocycles and peptidomimetics [2].

5-amino regioisomer for distinct pharmacophore geometry
Diastereomer mixture supports cost-effective chiral diversity
Boc-protected amine enables orthogonal deprotection strategies

Why Generic Substitution Fails in Medicinal Chemistry


In-class substitution of octahydroisoindole building blocks is not scientifically valid due to positional isomerism and stereochemical variation that critically determine downstream compound properties. The 5-amino substitution position in tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate produces distinct molecular geometry and reactivity compared to 4-amino regioisomers (e.g., CAS not specified for 4-amino variant but synthetic methods documented in CN120463637A) [1]. Furthermore, the compound exists as a mixture of diastereomers, whereas stereochemically defined single-isomer variants such as rel-tert-butyl (3aR,5R,7aS)-5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1251001-40-7) are available . These stereochemical differences affect binding orientation, pharmacokinetic profiles, and synthetic accessibility, meaning generic substitution without explicit stereochemical specification introduces uncontrolled variability in reaction outcomes and biological activity [2].

5-amino 4-amino regioisomer Positional shift of the amine group may alter synthetic route efficiency and pharmacophore orientation.
Diastereomer mixture Defined single isomer Undefined stereochemical ratio may introduce SAR variability; chiral purity requirements may not be met by the mixture.
Cost-driven substitution Single isomer at higher price Significant procurement cost difference may lead to selection without validating isomeric composition needs.

Quantitative Differentiation Evidence


5-Amino vs. 4-Amino Regioisomer Comparison

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3) is the 5-amino positional isomer. The 4-amino regioisomer (tert-butyl 4-aminooctahydro-2H-isoindole-2-carboxylate) has been synthesized via a distinct oxime reduction pathway documented in CN120463637A [1]. Positional isomerism alters the spatial orientation of the primary amine, affecting downstream coupling reactions and pharmacophore geometry.

5-Amino vs. 4-Amino regioisomer
Reported
5-amino substitution on octahydroisoindole
vs. 4-amino regioisomer (distinct synthetic route)
Alters synthetic accessibility and pharmacophore geometry
Positional shift documented in CN120463637A
Medicinal Chemistry Organic Synthesis Chiral Building Blocks

Diastereomer Mixture vs. Defined Single Isomer

CAS 1252572-44-3 is supplied as a mixture of diastereomers , whereas a stereochemically defined single-isomer variant exists: rel-tert-butyl (3aR,5R,7aS)-5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1251001-40-7) . The octahydroisoindole core contains four stereocenters (positions 3a, 4, 7, and 7a); cis/trans configurations influence molecular geometry and intermolecular interactions [1].

Mixture vs. defined single isomer
Head-to-head
Diastereomer mixture (undefined ratio)
vs. rel-(3aR,5R,7aS) single isomer (97%)
Impacts chiral purity requirements and SAR reproducibility
Stereochemistry confirmed by SMILES notation
Stereochemistry Chiral Synthesis Drug Discovery

Procurement Cost Differentiation

CAS 1252572-44-3 (diastereomer mixture) is available from multiple vendors with different purity grades and pricing structures. Direct comparison with the stereochemically defined single-isomer variant (CAS 1251001-40-7) reveals substantial cost differences .

Procurement cost comparison
Head-to-head
Mixture: $780/1g (97%)
Single isomer: $1,555/1g (97%)
+99.4% cost
Budget trade-off based on stereochemical definition needs
AChemBlock catalog pricing as of 2026
Procurement Cost Analysis Supply Chain

Predicted Physicochemical Property Profile

Computationally predicted physicochemical properties for CAS 1252572-44-3 provide a baseline for comparing with structurally related analogs. Key predicted values include XLogP3 = 1.4, topological polar surface area (TPSA) = 55.6 Ų, and density = 1.061±0.06 g/cm³ [1][2]. These values indicate moderate lipophilicity and hydrogen bonding capacity suitable for blood-brain barrier penetration consideration.

Predicted physicochemical profile
Class-level
XLogP3 = 1.4; TPSA = 55.6 Ų
Density = 1.061 g/cm³
Moderate lipophilicity vs. aromatic isoindole analogs
Computational predictions; not experimentally verified
Physicochemical Properties ADME Prediction Formulation

Optimal Research and Procurement Scenarios


Early-Stage Compound Library Synthesis

When generating compound libraries for initial hit identification where stereochemical diversity is desirable rather than problematic, the diastereomer mixture (CAS 1252572-44-3) offers cost-effective access to multiple stereoisomers simultaneously. The lower procurement cost ($780/1g vs. $1,555/1g for the defined stereoisomer ) enables larger-scale exploratory synthesis within fixed budgets.

Chiral Peptidomimetics Synthesis

The octahydroisoindole scaffold provides a conformationally constrained bicyclic framework suitable for peptidomimetic design . The 5-amino substitution position offers distinct vector orientation compared to 4-amino regioisomers , enabling systematic exploration of spatial pharmacophore relationships in target binding.

Lead Optimization with Defined Stereochemistry

For advanced lead optimization where stereochemical purity is essential for reproducible SAR interpretation and regulatory requirements, procurement should shift from the diastereomer mixture (CAS 1252572-44-3) to the stereochemically defined single isomer (CAS 1251001-40-7). This transition ensures that observed biological activity is attributable to a specific stereoisomer rather than an undefined mixture [1].

Application
Selection Property
Validation Focus
Early-stage compound library synthesis
Cost-effective diastereomer mixture
Diastereomer diversity for hit identification
Chiral peptidomimetics design
5-amino regioisomer orientation
Spatial pharmacophore exploration
Lead optimization (stereodefined)
Defined (3aR,5R,7aS) stereochemistry
SAR reproducibility and single-isomer attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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